

Efficacy comparison of 2-(4-Fluorophenyl)pyridine derivatives in vitro

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)pyridine

Cat. No.: B1266597

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An Objective In Vitro Efficacy Comparison of **2-(4-Fluorophenyl)pyridine** Derivatives as p38 MAPK Inhibitors

This guide provides a comparative analysis of the in vitro efficacy of various **2-(4-fluorophenyl)pyridine** derivatives, with a specific focus on their activity as inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to inflammatory stimuli and stress, making it a significant therapeutic target for inflammatory diseases and cancer.[1] The data and methodologies presented herein are compiled from peer-reviewed studies to assist researchers and drug development professionals in evaluating the potential of these compounds.

Quantitative Efficacy Comparison

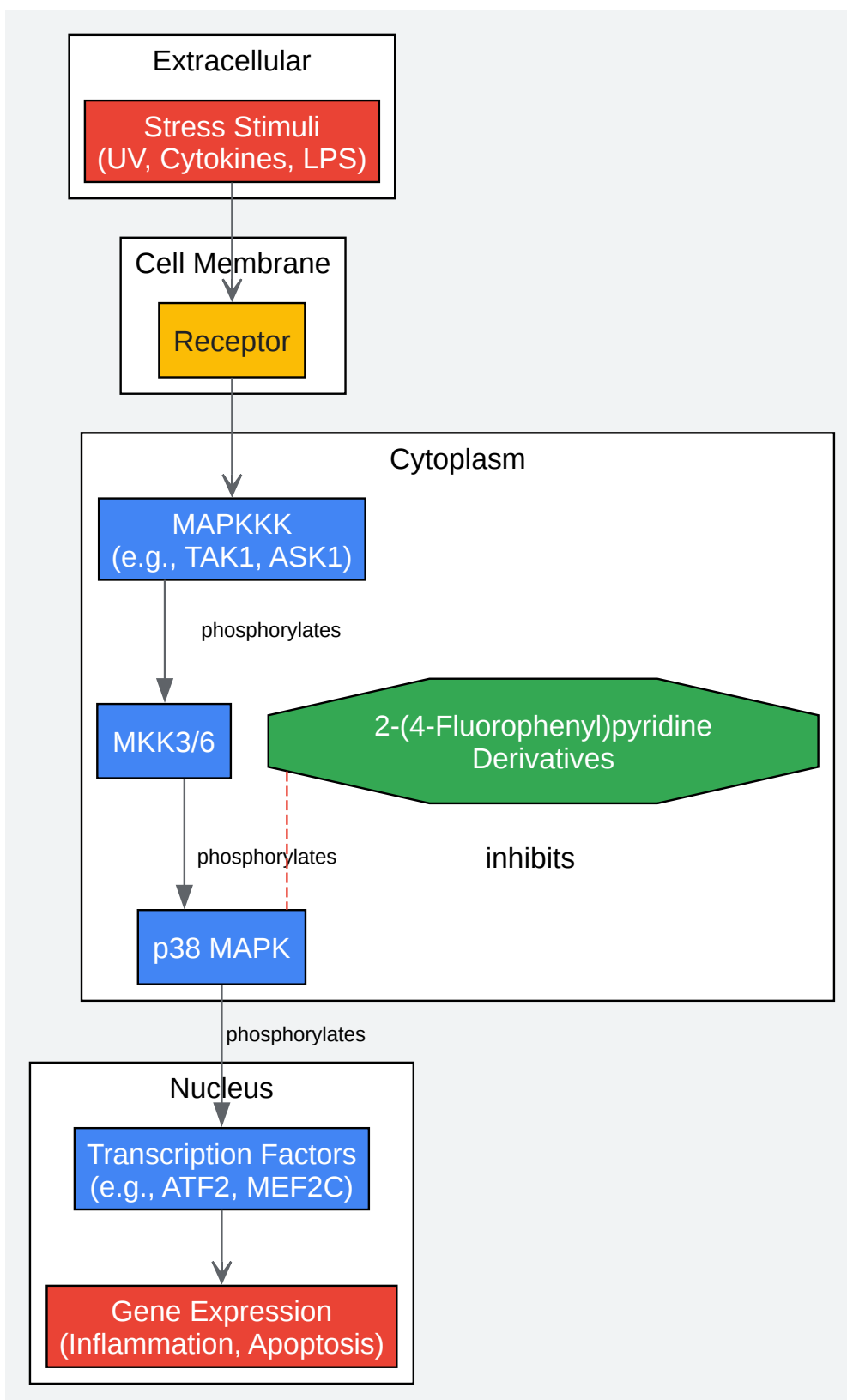
The in vitro inhibitory activity of **2-(4-fluorophenyl)pyridine** derivatives against the p38 α MAPK is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for a series of derivatives, highlighting the importance of the 4-fluorophenyl/pyridine motif for their inhibitory potential.[2]

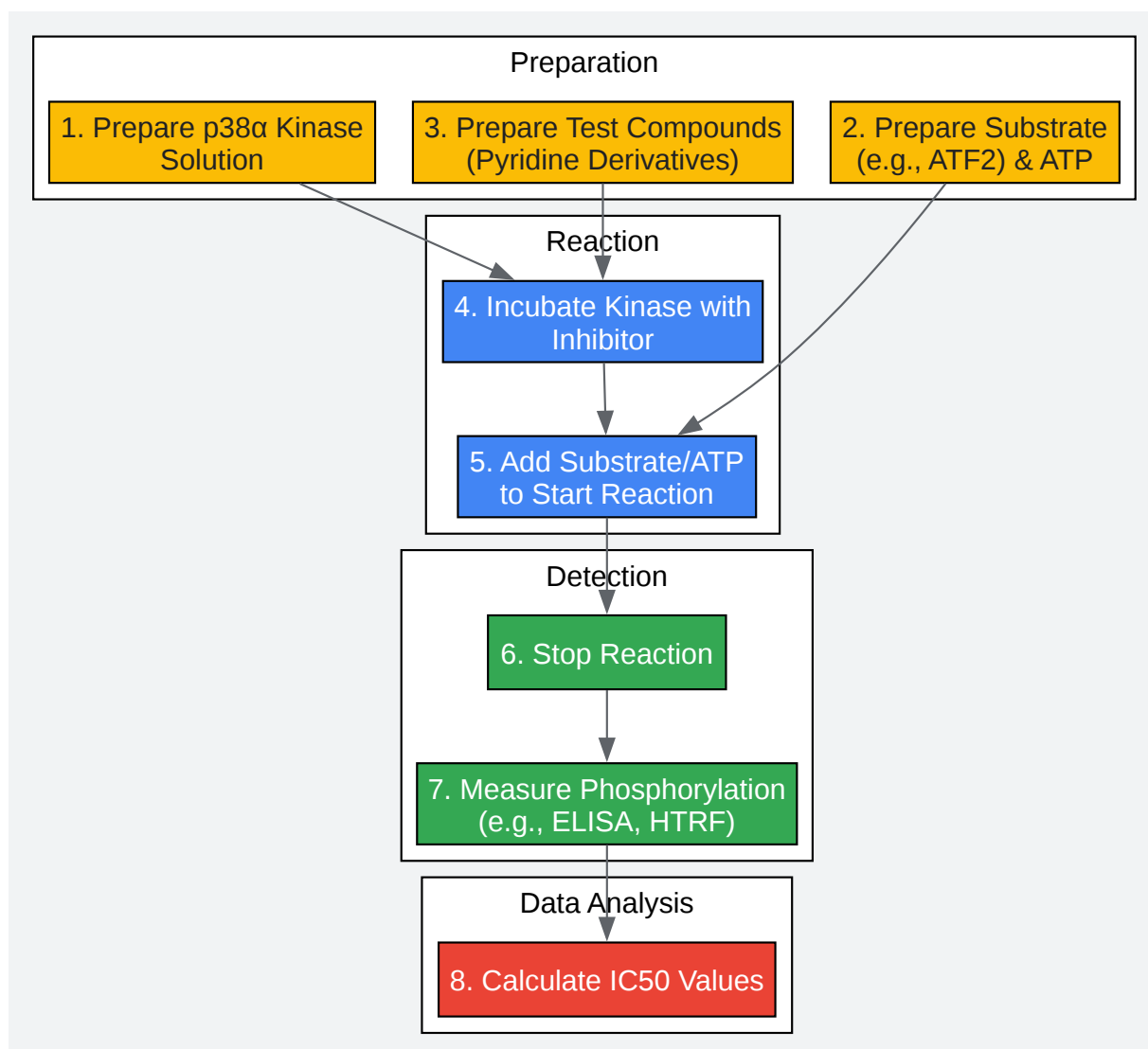
Compound ID	Chemical Structure/Modification	Target	IC50 (μM)	Reference
SB203580	(Reference Compound)	p38α MAPK	0.3	[2]
3b	2-(4-Fluorophenyl)-3,4-di(pyridin-4-yl)-1,2,4-oxadiazol-5(2H)-one	p38α MAPK	0.10	[2]
3e	2-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4-(pyridin-4-yl)-1,2,4-oxadiazol-5(2H)-one	p38α MAPK	0.8	[2]
3g	2,3-bis(4-Fluorophenyl)-4-(pyridin-4-yl)-1,2,4-oxadiazol-5(2H)-one	p38α MAPK	5.1	[2]
C ₂₀ H ₁₃ ClFN ₃ O	2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one	Proliferation of MDA-MB-231 cells	1.419 μg/mL	[3]
C ₂₀ H ₁₃ ClFN ₃ O	2-(4-Chlorophenyl)-4-	Proliferation of MCF-7 cells	5.355 μg/mL	[3]

(4-
fluorophenyl)-5-
pyridin-4-yl-1,2-
dihydropyrazol-3-
one

Signaling Pathway and Experimental Workflow Visualization

To better understand the mechanism of action and the experimental procedures, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for an in vitro kinase assay.





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References

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